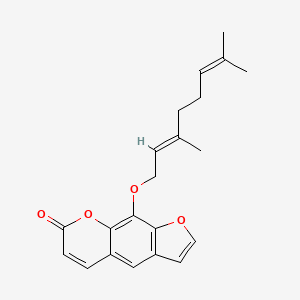

8-geranyloxypsoralen

概要

説明

8-Geranyloxypsoralen is a prenylated furanocoumarin compound with the molecular formula C21H22O4 and a molecular weight of 338.40 g/mol . It is isolated from grapefruit and has been found to exhibit diverse biological activities . This compound is known for its ability to inhibit cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1), making it a valuable subject of scientific research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-geranyloxypsoralen typically involves the reaction of psoralen with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

化学反応の分析

Types of Reactions

8-Geranyloxypsoralen undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the geranyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include epoxides, dihydro derivatives, and substituted furanocoumarins .

科学的研究の応用

Pharmacological Applications

8-GOP exhibits a range of pharmacological properties that make it a candidate for therapeutic use:

- Antitumor Activity : Research has demonstrated that 8-GOP inhibits the activity of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. This inhibition suggests a potential role in neuroprotective therapies aimed at mitigating cognitive decline associated with neurodegenerative diseases .

- Antimicrobial Effects : A study indicated that 8-GOP significantly reduced the growth rate of Mycobacterium smegmatis, suggesting its potential as an antimicrobial agent . This property could be harnessed in developing treatments for infections caused by resistant strains of bacteria.

- Photosensitization : Due to its ability to absorb UV light, 8-GOP can act as a photosensitizer, which may be useful in photodynamic therapy (PDT) for cancer treatment. However, caution is advised due to its potential to cause phytophotodermatitis upon UV exposure .

Agricultural Applications

In agriculture, 8-GOP's properties are leveraged for pest control and plant defense:

- Pest Resistance : The compound's role in enhancing plant resistance to biotic stress is notable. Prenylated coumarins like 8-GOP contribute to the plant's defense mechanisms against herbivores and pathogens, thus promoting sustainable agricultural practices .

- Chemical Ecology : As a secondary metabolite, 8-GOP plays a role in plant signaling and interactions with other organisms, potentially influencing ecological dynamics within agricultural systems .

Biochemical Insights

The biochemical significance of 8-GOP is underscored by its interactions with various biological systems:

- Cytochrome P450 Inhibition : 8-GOP has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4. This interaction can alter the metabolism of numerous drugs, leading to increased bioavailability and potential adverse effects when consumed with certain citrus products .

- Mechanistic Studies : Investigations into the molecular mechanisms of action reveal that the prenyl group enhances the biological activities of coumarins by increasing their lipophilicity and facilitating cellular uptake .

Table 1: Summary of Pharmacological Studies on 8-Geranyloxypsoralen

| Study | Application | Findings |

|---|---|---|

| Murakami et al., 2012 | Antitumor | Inhibition of BACE1 activity; potential neuroprotective effects |

| Adams et al., 2006 | Antimicrobial | Decreased growth rate of Mycobacterium smegmatis |

| Srikrishna et al., 2018 | General Pharmacology | Demonstrated anti-inflammatory and antioxidant properties |

Table 2: Agricultural Applications of this compound

| Application Area | Description | Implications |

|---|---|---|

| Pest Resistance | Enhances plant defense against pests | Promotes sustainable practices |

| Chemical Ecology | Influences plant interactions within ecosystems | Affects biodiversity and pest dynamics |

作用機序

8-Geranyloxypsoralen exerts its effects primarily by inhibiting the activity of cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1). The inhibition of CYP3A4 affects the metabolism of various drugs, while the inhibition of BACE1 is significant in the context of Alzheimer’s disease as it reduces the production of amyloid-beta peptides . The compound binds to the active sites of these enzymes, blocking their catalytic activity and thereby modulating various biochemical pathways .

類似化合物との比較

Similar Compounds

Psoralen: The parent compound of 8-geranyloxypsoralen, known for its phototoxic properties.

Bergapten: Another furanocoumarin with similar biological activities.

Xanthotoxin: A furanocoumarin with potent enzyme inhibition properties.

Uniqueness

This compound is unique due to its geranyl moiety, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes and enzyme active sites. This structural feature distinguishes it from other furanocoumarins and contributes to its potent biological activities .

生物活性

8-Geranyloxypsoralen (8-GOP) is a prenylated furanocoumarin primarily derived from Citrus species, known for its diverse biological activities. This compound has gained attention in recent years due to its potential therapeutic applications, particularly in the context of liver fibrosis and other fibrotic diseases. This article will explore the biological activity of 8-GOP, highlighting its mechanisms of action, potential therapeutic benefits, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a furanocoumarin structure with a geranyl group at the 8-position. This structural modification is believed to enhance its biological activity compared to other coumarins.

| Property | Value |

|---|---|

| Molecular Formula | C22H24O5 |

| Molecular Weight | 360.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antifibrotic Effects

Recent studies have demonstrated that 8-GOP exhibits significant antifibrotic properties, particularly in hepatic stellate cells (HSCs). In a study focusing on liver fibrosis, 8-GOP was shown to inhibit the activation of HSCs, which play a crucial role in the progression of liver fibrosis. The compound was validated through various assays including cell proliferation assays and Western blot analysis, indicating its potential as a therapeutic agent for chronic hepatitis B patients with liver fibrosis .

The mechanisms through which 8-GOP exerts its antifibrotic effects include:

- Inhibition of Collagen Production : 8-GOP reduces collagen synthesis in activated HSCs, thereby mitigating fibrogenesis.

- Regulation of Signaling Pathways : The compound modulates key signaling pathways involved in fibrosis, such as TGF-β/Smad signaling.

- Antioxidant Activity : It exhibits antioxidant properties that help reduce oxidative stress, a significant contributor to liver damage and fibrosis.

Table 2: Summary of Biological Activities

| Activity | Effect/Outcome |

|---|---|

| Antifibrotic | Inhibits HSC activation |

| Antioxidant | Reduces oxidative stress |

| Cytoprotective | Protects liver cells from damage |

Case Studies and Clinical Relevance

A notable case study highlighted the use of 8-GOP in a clinical setting for patients with chronic hepatitis B-related liver fibrosis. Patients treated with formulations containing 8-GOP showed improved liver function tests and reduced fibrosis scores after a treatment period of three months. This suggests that 8-GOP may serve as an adjunct therapy in managing liver fibrosis .

Research Findings

- Study on Hepatic Stellate Cells : A microarray analysis identified 224 differentially expressed genes related to liver fibrosis, with 8-GOP showing significant modulation of these targets.

- Clinical Trials : Preliminary results from ongoing clinical trials indicate favorable outcomes for patients receiving 8-GOP as part of their treatment regimen for chronic liver diseases.

Table 3: Toxicity Data for Related Compounds

| Compound | LD50 (mg/kg) | Observed Toxicity |

|---|---|---|

| Coumarin | 196–780 (mice) | Liver toxicity |

| Osthole | 710 (mice) | Hyperventilation, tremors |

| Esculetin | >2000 (mice) | Low acute toxicity |

特性

IUPAC Name |

9-(3,7-dimethylocta-2,6-dienoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVNCTNQAWWYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346464 | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71612-25-4 | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。